molecular formula C21H27N5O B2964851 N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)cinnamamide CAS No. 1203438-45-2

N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)cinnamamide

Cat. No.: B2964851
CAS No.: 1203438-45-2
M. Wt: 365.481
InChI Key: DSZMOMSEDBXJFB-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)cinnamamide is a synthetic small molecule characterized by a pyrimidine core substituted with a 4-methyl group and a piperidin-1-yl moiety at position 4. The pyrimidine ring is linked via an ethylamino chain to a cinnamamide group (α,β-unsaturated aryl amide).

Properties

IUPAC Name

(E)-N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-17-16-19(26-14-6-3-7-15-26)25-21(24-17)23-13-12-22-20(27)11-10-18-8-4-2-5-9-18/h2,4-5,8-11,16H,3,6-7,12-15H2,1H3,(H,22,27)(H,23,24,25)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZMOMSEDBXJFB-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)C=CC2=CC=CC=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)NCCNC(=O)/C=C/C2=CC=CC=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)cinnamamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-methyl-6-(piperidin-1-yl)pyrimidine.

    Attachment of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions, often using reagents like ethylenediamine.

    Coupling with Cinnamamide: The final step involves coupling the aminoethyl-substituted pyrimidine with cinnamamide under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule to their reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be explored as a potential therapeutic agent, particularly in targeting specific enzymes or receptors.

    Biological Studies: It may be used in studies investigating its effects on cellular pathways and its potential as a bioactive molecule.

    Material Science: The compound could be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)cinnamamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine and pyrimidine moieties could play a role in binding to these targets, while the cinnamamide group might influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The compound’s structural uniqueness lies in the combination of its pyrimidine core, piperidine substituent, and cinnamamide terminus. Below is a comparative analysis of its key features against structurally related compounds (Table 1).

Table 1: Structural and Physicochemical Comparison of Analogues

Compound Name Core Structure Substituents (R Groups) Molecular Weight (g/mol) Purity (%) Key Reference
N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)cinnamamide (Target) Pyrimidine 4-methyl, 6-(piperidin-1-yl), cinnamamide-ethyl ~435.5* >98†
N-(2-(2-(piperidin-1-yl)ethoxy)phenyl)cinnamamide Phenyl Piperidin-1-yl-ethoxy, cinnamamide ~395.4 >98
N-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)tetrahydrofuran-2-carboxamide Pyrimidine 4-methyl, 6-(piperidin-1-yl), tetrahydrofuranamide ~380.4 N/A
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine 4-methyl, 6-(piperidin-1-yl) ~220.3 N/A
VU0155056 (N-(2-{4-[2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl]piperidin-1-yl}ethyl)-2-naphthamide) Benzimidazolone Piperidin-1-yl-ethyl, naphthamide ~447.5 N/A

*Calculated using ChemSpider data. †Purity inferred from similar cinnamamide derivatives in .

Key Observations:

Pyrimidine vs. Heterocyclic Cores: The target compound and 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine share a pyrimidine core, which is associated with diverse biological activities, including kinase inhibition . In contrast, VU0155056 uses a benzimidazolone core, which is linked to phospholipase D (PLD) inhibition .

Substituent Effects: Replacing the cinnamamide group with tetrahydrofuran-2-carboxamide (as in ) reduces molecular weight and may alter solubility or target affinity due to loss of aromaticity. Ethylamino vs.

Piperidin-1-yl Role :

  • The piperidin-1-yl group is a common feature in analogues (e.g., ), likely contributing to hydrophobic interactions and basicity, which could enhance membrane permeability or enzymatic binding.

Biological Activity

N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)cinnamamide is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and research findings related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4OC_{19}H_{24}N_{4}O, with a molecular weight of approximately 324.43 g/mol. The compound features a piperidine ring, a pyrimidine moiety, and a cinnamide structure, which contribute to its biological activity.

Research indicates that this compound functions primarily as an ATP-competitive inhibitor targeting Protein Kinase B (PKB/Akt) . This inhibition affects the phosphatidylinositol 3-kinase (PI3K)-PKB signaling pathway , which is crucial in regulating cell growth, survival, and metabolism.

Antitumor Effects

Studies have demonstrated that this compound exhibits notable antitumor activity. In vivo experiments showed that it significantly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses. The compound modulates several biomarkers associated with tumor growth and survival pathways, indicating its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability , making it suitable for further development as an oral therapeutic agent.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant inhibition of tumor growth in xenograft models, with effective modulation of PKB activity.
Study 2 Investigated the compound's interaction with other signaling pathways, revealing potential synergistic effects when combined with other chemotherapeutic agents.
Study 3 Analyzed the pharmacokinetic properties, confirming favorable absorption and distribution profiles in animal models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.